REACTION_CXSMILES
|
[F:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:3]=1[O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1.CC(C)=[O:20]>>[F:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:3]=1[O:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]([OH:20])=[O:10])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=CC=C(C=O)C=C2)C(=CC=C1)F
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Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
slowly drop wise at 0° C. until the reaction
|
Type
|
CUSTOM
|
Details
|
The acetone was removed completely
|
Type
|
ADDITION
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Details
|
the residue was diluted with water
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
|
WASH
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Details
|
the combined organic layers were washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC2=CC=C(C(=O)O)C=C2)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |